molecular formula C7H13NO5S B13542160 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid

Katalognummer: B13542160
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: AFXVTCSUHUTPQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group, a methylsulfonyl group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid involves several steps One common method includes the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl groupThe final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid group .

Industrial production methods typically involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the methoxy and methylsulfonyl groups, resulting in different chemical properties and biological activities.

    1-Methylsulfonylpyrrolidine-2-carboxylic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxypyrrolidine-2-carboxylic acid:

The presence of both methoxy and methylsulfonyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.

Eigenschaften

Molekularformel

C7H13NO5S

Molekulargewicht

223.25 g/mol

IUPAC-Name

4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

AFXVTCSUHUTPQJ-UHFFFAOYSA-N

Kanonische SMILES

COC1CC(N(C1)S(=O)(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.